PPAR-γ Ligand Binding Activity: 3-Fold Higher Potency Than Troglitazone
Glabrone demonstrates significant PPAR-γ ligand-binding activity that is quantitatively superior to the reference thiazolidinedione (TZD) drug, troglitazone. In a GAL-4-PPAR-γ chimera assay, Glabrone at a concentration of 10 μg/mL exhibited activity three times more potent than that of 0.5 μM troglitazone [1]. This indicates Glabrone's potential as a scaffold for developing PPAR-γ modulators with a distinct efficacy profile compared to conventional TZDs.
| Evidence Dimension | PPAR-γ Ligand-Binding Activity (Potency) |
|---|---|
| Target Compound Data | 10 μg/mL Glabrone |
| Comparator Or Baseline | 0.5 μM Troglitazone |
| Quantified Difference | 3-fold more potent |
| Conditions | GAL-4-PPAR-γ chimera assay system |
Why This Matters
This head-to-head comparison provides a quantifiable benchmark against a clinically established drug, demonstrating Glabrone's high potential as a lead compound or research tool in PPAR-γ-related pathways, justifying its procurement over other uncharacterized flavonoids.
- [1] Kuroda M, et al. Phenolics from Glycyrrhiza glabra roots and their PPAR-gamma ligand-binding activity. Bioorg Med Chem. 2010;18(2):962-970. doi:10.1016/j.bmc.2009.11.027 View Source
